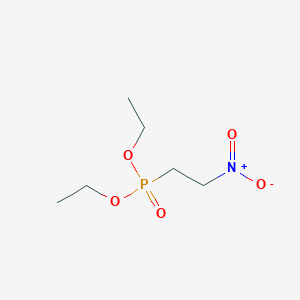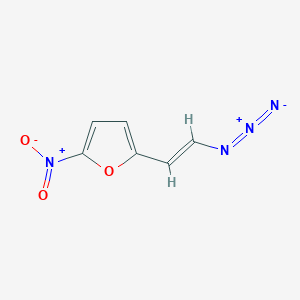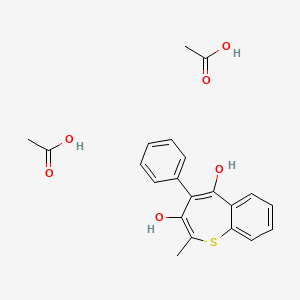![molecular formula C12H12N2O B14456001 1H-Pyrido[3,4-b]indol-1-one, 2,3,4,9-tetrahydro-9-methyl- CAS No. 71672-19-0](/img/structure/B14456001.png)
1H-Pyrido[3,4-b]indol-1-one, 2,3,4,9-tetrahydro-9-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrido[3,4-b]indol-1-one, 2,3,4,9-tetrahydro-9-methyl- is a compound belonging to the class of beta-carbolines. These compounds are known for their diverse biological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects . The structure of this compound includes a pyridoindole core, which is a common motif in many biologically active molecules.
Vorbereitungsmethoden
The synthesis of 1H-Pyrido[3,4-b]indol-1-one, 2,3,4,9-tetrahydro-9-methyl- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-methoxyphenylhydrazine hydrochloride with triphosgene in the presence of a base can yield the desired compound . Industrial production methods often involve optimizing these reactions for higher yields and purity, using techniques such as continuous flow synthesis and automated reaction monitoring.
Analyse Chemischer Reaktionen
1H-Pyrido[3,4-b]indol-1-one, 2,3,4,9-tetrahydro-9-methyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced analogs.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the core structure.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Biology: The compound exhibits significant anti-tumor activity, making it a candidate for cancer research.
Wirkmechanismus
The mechanism of action of 1H-Pyrido[3,4-b]indol-1-one, 2,3,4,9-tetrahydro-9-methyl- involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes involved in cell proliferation, leading to anti-tumor effects . Additionally, the compound can modulate neurotransmitter systems in the brain, contributing to its neuroprotective effects . Molecular docking studies have revealed its binding orientations in the active sites of target proteins, providing insights into its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrido[3,4-b]indol-1-one, 2,3,4,9-tetrahydro-9-methyl- can be compared with other beta-carbolines, such as:
2,3,4,9-tetrahydro-6-methoxy-1H-pyrido[3,4-b]indol-1-one: This compound has similar structural features but differs in its methoxy substitution, which can alter its biological activity.
1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole: Another beta-carboline with distinct biological properties, used in the study of neurodegenerative diseases.
The uniqueness of 1H-Pyrido[3,4-b]indol-1-one, 2,3,4,9-tetrahydro-9-methyl- lies in its specific substitution pattern, which imparts unique biological activities and chemical reactivity.
Eigenschaften
CAS-Nummer |
71672-19-0 |
|---|---|
Molekularformel |
C12H12N2O |
Molekulargewicht |
200.24 g/mol |
IUPAC-Name |
9-methyl-3,4-dihydro-2H-pyrido[3,4-b]indol-1-one |
InChI |
InChI=1S/C12H12N2O/c1-14-10-5-3-2-4-8(10)9-6-7-13-12(15)11(9)14/h2-5H,6-7H2,1H3,(H,13,15) |
InChI-Schlüssel |
KRLMNDBEOGNHGR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C3=C1C(=O)NCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-[(4-methylphenyl)methoxy]benzene](/img/structure/B14455982.png)


![[2-(Benzenesulfonyl)-1-methoxyethyl]benzene](/img/structure/B14455999.png)

